![molecular formula C16H18O B14632103 2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol CAS No. 55563-86-5](/img/structure/B14632103.png)
2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol is an aromatic organic compound characterized by the presence of two methyl groups and a phenolic hydroxyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol typically involves the alkylation of xylenol with isobutylene. This process is carried out under controlled conditions to ensure the selective formation of the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under vacuum to remove water produced during the reaction . This method ensures high efficiency and scalability, making it suitable for commercial applications.
化学反应分析
Types of Reactions
2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine . The conditions for these reactions vary, with some requiring elevated temperatures and pressures, while others proceed at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives .
科学研究应用
2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol has a wide range of scientific research applications:
作用机制
The mechanism of action of 2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit lipid peroxidation by scavenging free radicals, thereby protecting cells from oxidative damage . It also modulates various signaling pathways involved in inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Known for its antioxidant properties and used in fuels and lubricants.
2,6-Dimethoxy-p-cresol: Used in flavors and fragrances, with similar phenolic structure.
2-Hydroxy-m-xylene: Another phenolic compound with applications in organic synthesis.
Uniqueness
2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its dual methyl groups and phenolic hydroxyl group make it particularly effective in stabilizing free radicals and preventing oxidative damage .
属性
CAS 编号 |
55563-86-5 |
|---|---|
分子式 |
C16H18O |
分子量 |
226.31 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-[(4-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C16H18O/c1-11-4-6-14(7-5-11)10-15-8-12(2)16(17)13(3)9-15/h4-9,17H,10H2,1-3H3 |
InChI 键 |
PMTOXJXBDSWFCD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC2=CC(=C(C(=C2)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


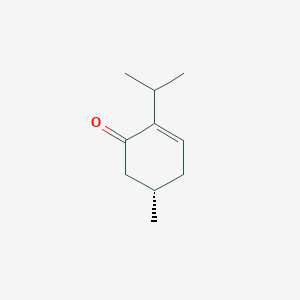
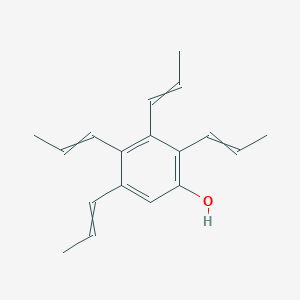
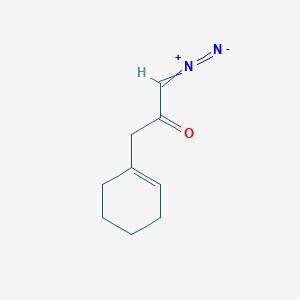


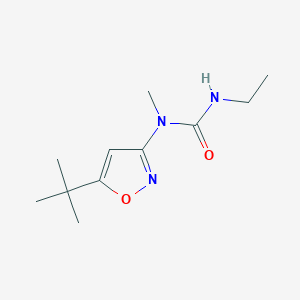
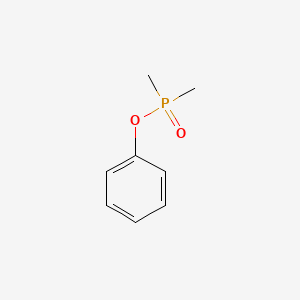
![{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14632055.png)
![3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide]](/img/structure/B14632059.png)
![N,N,N'-Trimethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14632061.png)
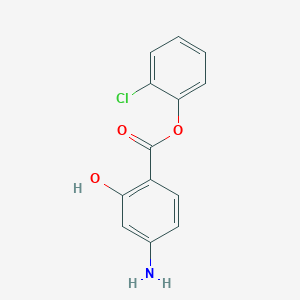
![1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide](/img/structure/B14632067.png)
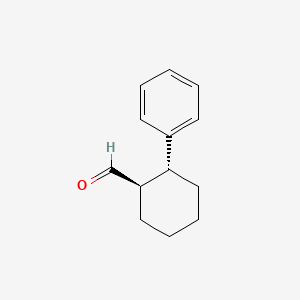
![methyl N-[(benzyloxy)carbonyl]-beta-alanylalaninate](/img/structure/B14632079.png)
